Cyanogen bromide-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

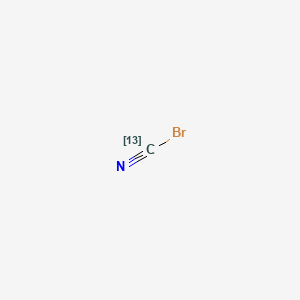

Cyanogen bromide-13C is a variant of cyanogen bromide where the carbon atom is the isotope carbon-13 . It is used as a reagent in molecular biology, peptide mapping, and amino acid sequence analysis . It acts as a coupling reagent for phosphoramidate or pyrophosphate inter-nucleotide bonds in DNA duplexes .

Synthesis Analysis

Cyanogen bromide-13C can be synthesized from [11C]-HCN by treatment with bromine . This intermediate could be used to label a range of small molecules, including guanidines, and biomolecules such as polysaccharides and proteins .Molecular Structure Analysis

The molecular formula of Cyanogen bromide-13C is CBrN . The structure of Cyanogen bromide-13C can be represented as 13CBr .Chemical Reactions Analysis

Cyanogen bromide-13C can react with 2 HNaO to form BrNa, H2O, and CNO.Na . It also acts as a reagent for peptide mapping and amino acid sequence analysis, hydrolyzing peptide bonds at methionine residues in peptides and proteins .Physical And Chemical Properties Analysis

Cyanogen bromide-13C is a colorless solid . It has a molecular weight of 106.91 g/mol . It has a topological polar surface area of 23.8 Ų .Scientific Research Applications

Molecular Biology

Cyanogen bromide-13C is used as a reagent in molecular biology . It plays a crucial role in various biological experiments and research, contributing to our understanding of life at the molecular level.

Peptide Mapping

It is used in peptide mapping , a technique used to identify a protein’s amino acid sequence. This process is essential in the study of proteins and their functions.

Gold Extraction

Cyanogen bromide-13C is also used in gold extraction . This process involves using the compound to separate gold from its ore, which is a critical step in the mining industry.

Amino Acid Sequence Analysis

Cyanogen bromide-13C is used in amino acid sequence analysis . This is a method used to determine the order of amino acids in a protein or peptide, which is vital in understanding the structure and function of proteins.

Detection in Drinking Water

A method for the detection of Cyanogen bromide-13C in solution was established using a liquid–liquid extraction/gas chromatography/electron capture detector . This method is used to investigate the stability of Cyanogen bromide-13C in drinking water .

Study of Degradation Kinetics

Degradation kinetic studies of cyanogen halides were conducted, and their degradation rate constants were detected for their hydrolysis, chlorination, and sulfite reduction . This study provides a reference for better control and elimination of cyanogen halides in the environment .

Safety And Hazards

Future Directions

properties

IUPAC Name |

bromoformonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrN/c2-1-3/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDGTVJJHBUTRL-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745766 |

Source

|

| Record name | (~13~C)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoformonitrile | |

CAS RN |

70610-98-9 |

Source

|

| Record name | (~13~C)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)